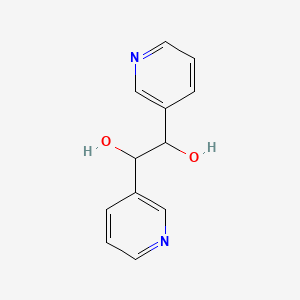

1,2-Di(pyridin-3-yl)ethane-1,2-diol

説明

1,2-Di(pyridin-3-yl)ethane-1,2-diol is a glycol derivative featuring two pyridin-3-yl substituents attached to a central ethane-1,2-diol backbone. This compound is structurally unique due to the presence of nitrogen-containing aromatic rings, which confer distinct electronic and steric properties compared to simpler glycols like ethylene glycol. The pyridinyl groups may influence intramolecular hydrogen bonding, solubility, and reactivity, making it a candidate for applications in coordination chemistry, catalysis, or polymer synthesis .

特性

CAS番号 |

41668-21-7 |

|---|---|

分子式 |

C12H12N2O2 |

分子量 |

216.24 g/mol |

IUPAC名 |

1,2-dipyridin-3-ylethane-1,2-diol |

InChI |

InChI=1S/C12H12N2O2/c15-11(9-3-1-5-13-7-9)12(16)10-4-2-6-14-8-10/h1-8,11-12,15-16H |

InChIキー |

CVSZZXVWYURZNC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CN=C1)C(C(C2=CN=CC=C2)O)O |

製品の起源 |

United States |

準備方法

1,2-Di(pyridin-3-yl)ethane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures without the use of a catalyst or solvent . The reaction typically occurs at 140°C and results in the formation of the desired compound, which can be further purified using standard techniques such as recrystallization.

化学反応の分析

1,2-Di(pyridin-3-yl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of diketones, while reduction can yield alcohol derivatives .

科学的研究の応用

1,2-Di(pyridin-3-yl)ethane-1,2-diol has several scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). In biology and medicine, the compound is studied for its potential as a building block for pharmaceuticals and as a probe for studying biological systems . Additionally, it is used in the development of new materials with unique optical and electronic properties .

作用機序

The mechanism of action of 1,2-Di(pyridin-3-yl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its reactivity and properties. These complexes can participate in catalytic reactions, electron transfer processes, and other biochemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.

類似化合物との比較

Table 1: Structural and Hydrogen-Bonding Comparisons

Aromatic-Substituted Diols

Compounds such as 1,2-diphenyl ethane-1,2-diol (synthesized via benzil reduction) and 1-(4’-aminophenyl)-ethane-1,2-diol share structural similarities but differ in substituent electronic effects:

- NMR data for meso and D/L diastereomers show distinct chemical shifts (δ 4.82 vs. 4.59 for hydroxyl protons) .

- 1-(4’-Aminophenyl)-ethane-1,2-diol: The electron-donating amino group increases solubility in aqueous systems, as observed in its isolation from plant extracts .

Table 2: Substituent Effects on Diol Properties

Heterocyclic Diols and Functional Group Variants

- 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol : This compound’s benzimidazole rings enable robust π-π stacking and hydrogen bonding, as evidenced by its crystal structure. Such interactions are critical in supramolecular chemistry but may reduce solubility compared to pyridinyl analogs .

- 1,2-Di(pyridin-3-yl)disulfane : Replacing hydroxyl groups with disulfide bonds (-S-S-) alters reactivity entirely, favoring redox chemistry over hydrogen bonding .

生物活性

1,2-Di(pyridin-3-yl)ethane-1,2-diol (C₁₂H₁₂N₂O₂) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Structural Characteristics

1,2-Di(pyridin-3-yl)ethane-1,2-diol features two pyridine rings attached to an ethylene glycol moiety. This configuration is crucial for its interaction with biological targets. The presence of hydroxyl groups enhances its solubility and reactivity, making it a suitable candidate for various biochemical applications.

Antioxidant Properties

Research indicates that 1,2-Di(pyridin-3-yl)ethane-1,2-diol exhibits antioxidant activity by scavenging free radicals. This property is particularly important in preventing oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation has been documented, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Antimicrobial Activity

Studies have shown that 1,2-Di(pyridin-3-yl)ethane-1,2-diol possesses antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism. For instance, it has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It interacts with several key enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain kinases and phosphatases, which are critical in cancer cell signaling pathways. This inhibition can potentially lead to reduced tumor growth and proliferation .

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of 1,2-Di(pyridin-3-yl)ethane-1,2-diol, researchers measured its ability to scavenge DPPH radicals. The results indicated a significant reduction in DPPH absorbance at concentrations as low as 10 µM, demonstrating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Absorbance Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined using broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

The biological activities of 1,2-Di(pyridin-3-yl)ethane-1,2-diol are largely attributed to its structural features that facilitate interactions with biological macromolecules:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with active sites on enzymes and receptors.

- Hydrophobic Interactions : The aromatic nature of the pyridine rings enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。